TR-Peg12-OH

PROTAC Targeted Protein Degradation Linker SAR

TR-Peg12-OH (Trityl-PEG12-Hydroxy, CAS 2218463-07-9) is a monodisperse, single-molecular-weight polyethylene glycol (PEG) linker composed of exactly 12 ethylene glycol repeat units, terminated with a trityl-protected hydroxyl at one end and a free primary hydroxyl at the other. With a molecular formula of C₄₃H₆₄O₁₃ and a molecular weight of 788.96 g/mol, it belongs to the PEG class of PROTAC (PROteolysis TArgeting Chimera) and ADC (Antibody-Drug Conjugate) linkers and is classified as a non-cleavable, heterobifunctional building block.

Molecular Formula C43H64O13
Molecular Weight 789.0 g/mol
Cat. No. B14021749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTR-Peg12-OH
Molecular FormulaC43H64O13
Molecular Weight789.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C43H64O13/c44-16-17-45-18-19-46-20-21-47-22-23-48-24-25-49-26-27-50-28-29-51-30-31-52-32-33-53-34-35-54-36-37-55-38-39-56-43(40-10-4-1-5-11-40,41-12-6-2-7-13-41)42-14-8-3-9-15-42/h1-15,44H,16-39H2
InChIKeyKXUMMTKQMGPKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TR-Peg12-OH (CAS 2218463-07-9): 12-Unit Monodisperse PEG Linker for PROTAC & ADC Synthesis – Procurement-Relevant Properties & Differentiation


TR-Peg12-OH (Trityl-PEG12-Hydroxy, CAS 2218463-07-9) is a monodisperse, single-molecular-weight polyethylene glycol (PEG) linker composed of exactly 12 ethylene glycol repeat units, terminated with a trityl-protected hydroxyl at one end and a free primary hydroxyl at the other . With a molecular formula of C₄₃H₆₄O₁₃ and a molecular weight of 788.96 g/mol, it belongs to the PEG class of PROTAC (PROteolysis TArgeting Chimera) and ADC (Antibody-Drug Conjugate) linkers and is classified as a non-cleavable, heterobifunctional building block . Its precisely defined structure—without the dispersity of polymeric PEG—enables reproducible conjugation stoichiometry and consistent pharmacokinetic performance, which are critical for both academic SAR studies and industrial scale-up [1].

Why TR-Peg12-OH Cannot Be Replaced by Shorter PEGn-OH Linkers: The Consequence of 4-Atom vs. 12-Unit Spatial Reach on Ternary Complex Competence


Substituting TR-Peg12-OH with a shorter analog such as Tr-PEG8-OH or Tr-PEG4-OH is not a 'like-for-like' procurement decision; it is a functional redesign of the degrader molecule. Linker length directly controls the radius of collision between the E3 ligase and the target protein, determining whether a ubiquitination-competent ternary complex can form . Systematic in vitro screening of a PROTAC platform with PEGn linkers (n=4, 8, 12, 16) revealed that PEG12 produced the most potent degradation signal, with a signal intensity of 415.8 arbitrary units—substantially lower than PEG8 (635.1), PEG16 (1021.2), and PEG4 (1311.5), where lower readout correlates with higher degradation efficiency (P < 0.001) [1]. In the ADC context, DAR8 conjugates built with PEG12 linkers demonstrated superior pharmacokinetic profiles, stronger in vivo anti-tumor activity, and higher tolerability (no body weight loss) compared to PEG4 and PEG8 analogs, confirming that the 12-unit length is not empirically interchangeable [2].

TR-Peg12-OH: Direct Comparative Evidence for Procurement Decision-Making


PEG12 Length Outperforms PEG4, PEG8, and PEG16 in PROTAC-Mediated Degradation Potency

In a head-to-head in vitro PROTAC screening platform comparing PEGn linkers of varying lengths, TR-Peg12-OH's core PEG12 scaffold yielded the lowest signal readout (415.8 arbitrary units), indicating the highest degradation potency. This was significantly more potent than PEG8 (635.1, a 53% signal increase), PEG16 (1021.2, a 146% increase), and PEG4 (1311.5, a 215% increase), all at P < 0.001 [1].

PROTAC Targeted Protein Degradation Linker SAR

DAR8-ADC with PEG12 Linker Demonstrates Superior In Vivo Tolerability vs. PEG4 and PEG8 ADCs

In a comparative ADC study using Trastuzumab conjugated to MMAE via cleavable pendant-type PEG linkers (PEG4, PEG8, PEG12) at a fixed DAR of 8, only the PEG12-based ADC showed no body weight loss in treated animals, indicating superior tolerability. The PEG8 and PEG12 conjugates both showed stronger in vivo anti-tumor activity than the PEG4 conjugate and the DAR4 (no PEG) control, but PEG12 uniquely combined high efficacy with the absence of weight loss—a key toxicity indicator [1].

ADC Drug-to-Antibody Ratio In Vivo Tolerability

PEG12 Linker Reduces ADC Aggregate Content and Hydrophobicity More Effectively Than Shorter PEG Chains

Hydrophobic interaction chromatography (HIC) analysis of DAR8-ADC conjugates showed that increasing PEG chain length from 4 to 8 to 12 progressively reduced overall conjugate hydrophobicity. Accelerated stability studies at 40°C further demonstrated that aggregate content decreased as PEG length increased, with PEG12 providing the greatest reduction [1]. This trend directly impacts developability: lower aggregation reduces the risk of immunogenicity and improves formulation stability.

ADC Stability Aggregation Hydrophobicity

Monodisperse PEG12 Provides Defined PK Advantages Over Polydisperse PEG in Conjugate Half-Life Extension

Uniform (monodisperse) PEG linkers such as TR-Peg12-OH provide a single, defined molecular species, in contrast to polydisperse PEG reagents that exist as mixtures of chain lengths. This monodispersity enables precise control over conjugate pharmacokinetics: PEGylation with defined PEG12 chains extends in vivo circulation half-life by reducing renal clearance and shielding the conjugate from proteolytic degradation, a phenomenon known as 'PEG shielding' . Unlike polydisperse PEG, TR-Peg12-OH yields conjugates with batch-to-batch consistent PK parameters, a critical requirement for both reproducible research and regulatory submissions [1].

Pharmacokinetics Monodisperse PEG Half-Life

TR-Peg12-OH: Evidence-Backed Application Scenarios for Scientific and Industrial Users


PROTAC Library Construction Requiring Defined Linker SAR and Maximal Degradation Efficiency

When building a focused PROTAC library to explore linker length-activity relationships, TR-Peg12-OH should be the default 12-unit PEG building block. The quantitative evidence demonstrates that the PEG12 scaffold achieves the highest degradation potency among PEGn series (PEG4–PEG16), with a signal reduction of 34.5% relative to PEG8 and 68.3% relative to PEG4 (P < 0.001) [1]. Incorporating TR-Peg12-OH at the library design stage ensures that the SAR exploration covers the length that maximizes ternary complex formation competence, reducing the risk of false-negative conclusions from suboptimal linker geometry.

High-DAR ADC Development Where Conjugate Stability and Tolerability Are Rate-Limiting

For ADC programs pursuing DAR ≥ 6 with hydrophobic payloads (e.g., auristatins, maytansinoids), TR-Peg12-OH-derived linkers provide the hydrophilicity necessary to suppress aggregation while maintaining in vivo efficacy. The evidence shows that PEG12-based DAR8 ADCs uniquely combine strong anti-tumor activity with no treatment-associated body weight loss, outperforming PEG4 and PEG8 analogs on tolerability [2]. Procurement of TR-Peg12-OH for linker-payload synthesis is therefore indicated when a project's CMC developability assessment identifies aggregation or toxicity as a key risk.

Bioconjugation Requiring Reproducible Pharmacokinetics Across Multiple Batches

For any conjugate where pharmacokinetic reproducibility is a regulatory or scientific requirement—including imaging probes, peptide-drug conjugates, and PEGylated biologics—TR-Peg12-OH's monodisperse nature eliminates the lot-to-lot PK variability observed with polydisperse PEG reagents [3]. This is particularly valuable when transitioning from academic proof-of-concept to IND-enabling studies, where re-characterization costs and timeline delays from variable PEG chain length distributions can be substantial.

Quote Request

Request a Quote for TR-Peg12-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.